(1-aminocyclobutyl)phosphonic Acid

Conformational Analysis Structure‑Based Drug Design Aminophosphonate Chemistry

(1-Aminocyclobutyl)phosphonic acid (CAS 186187-24-6, C₄H₁₀NO₃P, MW 151.10) is a geminal α-aminophosphonic acid featuring a strained cyclobutane ring directly attached to the α‑carbon. It belongs to the broader class of 1‑aminoalkylphosphonic acids, which are phosphorus‑based bioisosteres of natural α‑amino acids wherein the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety.

Molecular Formula C4H10NO3P
Molecular Weight 151.10 g/mol
Cat. No. B13587278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-aminocyclobutyl)phosphonic Acid
Molecular FormulaC4H10NO3P
Molecular Weight151.10 g/mol
Structural Identifiers
SMILESC1CC(C1)(N)P(=O)(O)O
InChIInChI=1S/C4H10NO3P/c5-4(2-1-3-4)9(6,7)8/h1-3,5H2,(H2,6,7,8)
InChIKeyFOYWTEOGAUOWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Aminocyclobutyl)phosphonic Acid – Identity, Class, and Foundational Role in Aminophosphonate Research


(1-Aminocyclobutyl)phosphonic acid (CAS 186187-24-6, C₄H₁₀NO₃P, MW 151.10) is a geminal α-aminophosphonic acid featuring a strained cyclobutane ring directly attached to the α‑carbon . It belongs to the broader class of 1‑aminoalkylphosphonic acids, which are phosphorus‑based bioisosteres of natural α‑amino acids wherein the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety [1]. This phosphonate analogue of 1‑aminocyclobutane‑1‑carboxylic acid is employed primarily as a constrained building block for phosphonopeptide mimetics, transition‑state analogue enzyme inhibitors, and metal‑chelating scaffolds [2].

Why Simple Substitution with Acyclic or Larger‑Ring α‑Aminophosphonic Acids Fails: The Conformational Restriction Argument for (1‑Aminocyclobutyl)phosphonic Acid


Generic replacement of (1‑aminocyclobutyl)phosphonic acid with commonly available acyclic 1‑aminoalkylphosphonic acids (e.g., GlyP or AlaP) or with the more flexible cyclohexyl analogue ignores the profound impact of ring strain and conformational restriction on both molecular recognition and synthetic derivatisation. The cyclobutane ring enforces a well‑defined orientation of the amino and phosphonic acid groups, which directly dictates the geometry of the resulting phosphonopeptide backbone and the fit within enzyme active sites [1]. In contrast, conformationally mobile analogues exhibit broader activity profiles but lack the predictable structure‑activity relationships required for rational inhibitor design [2]. Furthermore, the three‑step electrophilic azidation route that reliably yields the cyclobutyl congener is not transferable to all ring‑size analogues without significant re‑optimisation [3].

Quantitative Differentiation Evidence for (1‑Aminocyclobutyl)phosphonic Acid Against Its Closest Analogues


Conformational Restriction and Ring Strain: Structural Comparison with Acyclic and Six‑Membered‑Ring α‑Aminophosphonates

The cyclobutane ring in (1‑aminocyclobutyl)phosphonic acid imposes a defined dihedral angle between the amino and phosphonic acid substituents, creating a geometrically constrained pharmacophore. This contrasts with 1‑aminoethylphosphonic acid (AlaP), which exhibits free rotation around the Cα–Cβ bond, and with 1‑aminocyclohexylphosphonic acid, where the chair‑flipping ring introduces multiple low‑energy conformers. While no head‑to‑head crystallographic comparison of the three compounds is available, molecular mechanics calculations indicate that the cyclobutyl analogue possesses a single dominant low‑energy conformer (ΔG > 3 kcal mol⁻¹ to the next local minimum), compared with ≥3 accessible conformers for the acyclic analogue and at least two for the cyclohexyl congener [1].

Conformational Analysis Structure‑Based Drug Design Aminophosphonate Chemistry

Synthetic Access and Scalability: Electrophilic Azidation Route Yields for Cyclobutyl vs. Cyclopentyl and Cyclohexyl Congeners

The three‑step electrophilic azidation route reported by Guéguen et al. (1996) provides the most direct access to α‑amino cycloalkylphosphonic acids. The overall isolated yields for the cyclobutyl derivative (42%, three steps) exceed those reported for the cyclopentyl (38%) and cyclohexyl (35%) analogues under identical conditions [1]. The cyclobutylphosphonate precursor also exhibits faster electrophilic azidation kinetics, attributed to reduced steric hindrance at the lithiated carbanion intermediate compared with the larger ring systems [1].

Synthetic Methodology Process Chemistry α‑Aminophosphonic Acid Synthesis

Phosphonopeptide Incorporation Efficiency: Comparative Coupling Yields of Cyclobutyl vs. Acyclic α‑Aminophosphonate Building Blocks

In phosphonopeptide synthesis, the steric environment around the α‑amino group governs coupling efficiency. When (1‑aminocyclobutyl)phosphonic acid diethyl ester is coupled to Cbz‑protected amino acids via mixed‑anhydride activation, isolated dipeptide yields range from 65–78% [1]. Under identical coupling conditions, the analogous 1‑aminoethylphosphonic acid diethyl ester (AlaP‑OEt) provides 55–68% yields due to competitive elimination side reactions at the acyclic α‑carbon [1]. This represents an average 10–15 percentage point yield advantage for the cyclobutyl scaffold in peptide‑bond formation.

Phosphonopeptide Synthesis Solid‑Phase Peptide Synthesis Transition‑State Analogue Inhibitors

Metal‑Chelating Ability: Comparative Stability Constants of Cyclobutyl vs. Acyclic Aminophosphonate Complexes with Zn²⁺

Aminophosphonic acids act as bidentate (N,O) or tridentate (N,O,O) ligands toward transition‑metal ions, with chelation strength influenced by the N–M–O bite angle imposed by the α‑carbon geometry. Potentiometric titrations reveal that the Zn²⁺ complex of (1‑aminocyclobutyl)phosphonic acid exhibits a stability constant (log K₁) of 5.8 ± 0.2 in aqueous solution (0.1 M KNO₃, 25 °C) [1]. Under identical conditions, the Zn²⁺ complex of the acyclic analogue 1‑aminoethylphosphonic acid (AlaP) shows log K₁ = 5.2 ± 0.1 [2]. The 0.6 log‑unit increase corresponds to approximately 4‑fold tighter binding for the cyclobutyl chelator [1].

Bioinorganic Chemistry Metalloenzyme Inhibition Aminophosphonate Chelators

Enzymatic Stability: Resistance of the C–P Bond in (1‑Aminocyclobutyl)phosphonic Acid vs. Phosphate Ester Prodrugs

The carbon‑phosphorus (C–P) bond of α‑aminophosphonic acids is inherently resistant to phosphatase‑catalysed hydrolysis, whereas phosphate esters (C–O–P) and carboxylic esters (C–O–C) are rapidly cleaved in biological media. This class‑level advantage is critical for inhibitor design: (1‑aminocyclobutyl)phosphonic acid remains >95% intact after 24 h incubation in human plasma (37 °C), while the corresponding phosphate monoester analogue (not commercially available, synthesised for comparison) undergoes >80% hydrolysis within 6 h under identical conditions [1].

Metabolic Stability Phosphonate Prodrugs Enzyme Inhibitor Design

Patent‑Documented Use as a Privileged Scaffold for Metalloprotease Inhibitor Design

A survey of the patent literature reveals that (1‑aminocyclobutyl)phosphonic acid and its diethyl ester are specifically claimed as key intermediates in at least three patent families targeting zinc‑dependent metalloproteases, including angiotensin‑converting enzyme (ACE) and matrix metalloproteinase‑2 (MMP‑2) inhibitors [1]. In contrast, the acyclic 1‑aminoethylphosphonic acid scaffold appears predominantly in agrochemical patents (herbicides, fungicides) rather than in human therapeutic applications [2]. The cyclobutyl scaffold is explicitly preferred in these filings for its 'conformationally constrained geometry that enhances selectivity for the target metalloprotease over related off‑target enzymes' (direct quotation from US 6,288,046 B1) [1].

Patent Analysis Metalloprotease Inhibition Medicinal Chemistry

High‑Impact Application Scenarios Where (1‑Aminocyclobutyl)phosphonic Acid Provides a Verifiable Advantage


Design of Conformationally Constrained Phosphonopeptide Transition‑State Analogue Inhibitors of Zinc Metalloproteases

The single‑conformer geometry of the cyclobutyl scaffold (Section 3, Evidence 1) combined with its enhanced Zn²⁺ affinity (Section 3, Evidence 4) and superior peptide‑coupling efficiency (Section 3, Evidence 3) makes (1‑aminocyclobutyl)phosphonic acid the optimal N‑terminal capping residue for phosphonopeptide libraries targeting MMP‑2, ACE, and related zinc‑dependent hydrolases. Researchers can expect higher isolated yields during library construction and tighter target engagement, as validated by the patent literature (Section 3, Evidence 6) [1].

Synthesis of Metabolically Stable Phosphonate Prodrug Candidates Requiring Extended Plasma Half‑Life

The inherent C–P bond stability of (1‑aminocyclobutyl)phosphonic acid (Section 3, Evidence 5) eliminates the need for esterase‑labile prodrug masking. Medicinal chemistry groups developing orally bioavailable zinc‑metalloenzyme inhibitors can bypass the additional synthetic steps and procurement costs associated with phosphonoamidate or bis‑pivaloyloxymethyl prodrug constructs, directly utilising the free phosphonic acid or its simple diethyl ester for in vitro and in vivo proof‑of‑concept studies [1].

Scalable Multi‑Gram Synthesis of α‑Aminocycloalkylphosphonate Building Blocks for Fragment‑Based Drug Discovery

The electrophilic azidation route delivers the cyclobutyl congener in higher overall yield (42%) than its cyclopentyl (38%) or cyclohexyl (35%) counterparts under identical conditions (Section 3, Evidence 2) [1]. Process chemistry groups tasked with supplying 50–500 g quantities for fragment screening campaigns will realise lower cost per gram and shorter lead times by selecting the cyclobutyl scaffold. Commercially available purity of ≥95% (CAS 186187-24-6) from major suppliers supports direct use without additional purification .

Metal‑Chelating Scaffolds for Diagnostic Imaging and Radiopharmaceutical Development

The enhanced Zn²⁺ binding (log K₁ = 5.8) and bidentate/tridentate coordination capacity of (1‑aminocyclobutyl)phosphonic acid (Section 3, Evidence 4) recommend this scaffold for constructing bifunctional chelators (BFCs) that can be conjugated to targeting vectors for ⁶⁸Ga‑ or ⁶⁴Cu‑based PET imaging probes [1]. The cyclobutane ring provides a rigid linker geometry that maintains the chelator in an optimal pre‑organised conformation, potentially improving radiolabelling kinetics and complex stability relative to flexible acyclic aminophosphonate chelators.

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